molecular formula C20H24N2 B11412305 2-ethyl-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

2-ethyl-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

Cat. No.: B11412305
M. Wt: 292.4 g/mol
InChI Key: ANTMLMUWBRCPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with an ethyl group and a tetramethylphenylmethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Tetramethylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the benzodiazole core is reacted with 2,3,5,6-tetramethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    DNA Interaction: Intercalating into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-tetramethyl-3-[2-(2,3,5,6-tetramethylphenyl)ethyl]benzene: Similar in structure but lacks the benzodiazole core.

    2-ethyl-1-(2,3,5,6-tetramethylphenyl)hexan-1-one: Contains a similar tetramethylphenyl group but differs in the core structure and functional groups.

Uniqueness

2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reactivity are required.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

2-ethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole

InChI

InChI=1S/C20H24N2/c1-6-20-21-18-9-7-8-10-19(18)22(20)12-17-15(4)13(2)11-14(3)16(17)5/h7-11H,6,12H2,1-5H3

InChI Key

ANTMLMUWBRCPJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=C(C(=CC(=C3C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.